molecular formula C15H21NO5 B3071149 3-Hydroxy-2-[4-(3-methyl-butoxy)-benzoylamino]-propionic acid CAS No. 1008069-91-7

3-Hydroxy-2-[4-(3-methyl-butoxy)-benzoylamino]-propionic acid

Cat. No. B3071149
CAS RN: 1008069-91-7
M. Wt: 295.33 g/mol
InChI Key: ZWTAAMADYGOLCH-UHFFFAOYSA-N
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Description

3-Hydroxy-2-[4-(3-methyl-butoxy)-benzoylamino]-propionic acid, also known as Serine, N-[4-(3-methylbutoxy)benzoyl]-, is a chemical compound with the molecular formula C15H21NO5 and a molecular weight of 295.33 .

Scientific Research Applications

1. Synthesis and Chemical Properties

  • (Popovski & Mladenovska, 2010): This study discusses the synthesis of similar benzoylamino compounds, highlighting the chemical reactions and processes involved in their formation.

2. Use in Agriculture and Environmental Studies

  • (Michelotti et al., 2002): Research on the synthesis of metabolites related to compounds similar to 3-Hydroxy-2-[4-(3-methyl-butoxy)-benzoylamino]-propionic acid from soil treated with fungicides and herbicides.

3. Role in the Synthesis of Pharmaceuticals

  • (Isowa et al., 1973): The study demonstrates the use of benzoylamino propionic acid derivatives in the synthesis of pharmaceutical compounds like Alanosine.

4. Applications in Organic Chemistry

  • (Niemeyer, 1988): This research highlights the significance of hydroxamic acids, which share structural similarities with the compound , in organic chemistry and plant defense mechanisms.

5. Use in Asymmetric Synthesis

  • (Bunnage et al., 1994): Discusses the asymmetric synthesis of side chains for anticancer agents, employing related benzoylamino propionic acid derivatives.

properties

IUPAC Name

3-hydroxy-2-[[4-(3-methylbutoxy)benzoyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-10(2)7-8-21-12-5-3-11(4-6-12)14(18)16-13(9-17)15(19)20/h3-6,10,13,17H,7-9H2,1-2H3,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWTAAMADYGOLCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)C(=O)NC(CO)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-2-[4-(3-methyl-butoxy)-benzoylamino]-propionic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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